![molecular formula C16H21N5O2 B5813835 4-{[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]oxy}benzaldehyde](/img/structure/B5813835.png)
4-{[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]oxy}benzaldehyde
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Overview
Description
4-{[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]oxy}benzaldehyde is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly known as 'BIAT' and is a triazine-based aldehyde that has been extensively studied for its unique properties and potential applications.
Mechanism of Action
The mechanism of action of BIAT is not fully understood, but it is believed to involve the formation of reactive intermediates that can react with cellular components such as proteins, lipids, and DNA. These reactions can lead to the induction of cell death in cancer cells and the detection of ROS in cells.
Biochemical and Physiological Effects:
BIAT has been shown to have several biochemical and physiological effects in cells. In cancer cells, BIAT has been shown to induce apoptosis through the activation of caspases and the downregulation of anti-apoptotic proteins. In normal cells, BIAT has been shown to induce the production of ROS, which can lead to oxidative stress and cell damage.
Advantages and Limitations for Lab Experiments
One of the main advantages of BIAT is its high selectivity and sensitivity for ROS detection in cells. Additionally, BIAT is relatively easy to synthesize and can be purified using standard techniques. However, one of the limitations of BIAT is its potential toxicity, which can limit its use in certain applications.
Future Directions
There are several future directions for the study of BIAT. One area of research is the development of new fluorescent probes based on the structure of BIAT for the detection of other cellular components such as metal ions and reactive nitrogen species. Another area of research is the investigation of the potential applications of BIAT in the development of new anti-cancer agents and other therapeutic agents. Finally, the study of the toxicity and pharmacokinetics of BIAT in vivo is an important area of research for the development of new biomedical applications.
Synthesis Methods
The synthesis of BIAT involves the reaction of 4-hydroxybenzaldehyde with 4,6-bis(isopropylamino)-1,3,5-triazine in the presence of an acid catalyst. This reaction leads to the formation of BIAT, which can be purified using various techniques such as recrystallization, column chromatography, and HPLC.
Scientific Research Applications
BIAT has been extensively studied for its potential applications in the field of chemical biology, medicinal chemistry, and material science. In chemical biology, BIAT has been used as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. In medicinal chemistry, BIAT has been investigated for its potential as an anti-cancer agent due to its ability to induce apoptosis in cancer cells. In material science, BIAT has been studied for its potential applications in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
properties
IUPAC Name |
4-[[4,6-bis(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy]benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2/c1-10(2)17-14-19-15(18-11(3)4)21-16(20-14)23-13-7-5-12(9-22)6-8-13/h5-11H,1-4H3,(H2,17,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKASHSXZJAMPHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC(=NC(=N1)OC2=CC=C(C=C2)C=O)NC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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